![molecular formula C8H9ClF3NO B2687876 [2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride CAS No. 2580248-58-2](/img/structure/B2687876.png)
[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride” consists of a phenyl ring with a difluoromethoxy group and a fluorine atom attached to it. The phenyl ring is also attached to a methanamine group .Physical And Chemical Properties Analysis
“this compound” is a solid compound. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found .Applications De Recherche Scientifique
1. Mass Spectrometry and Chromatography
Studies have examined the mass spectra and chromatographic properties of compounds similar to [2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride. For example, the mass spectra and gas chromatographic properties of various fluoro-, chloro-, and bromomethoxy-biphenyls have been explored, providing insights into the structural analysis of these compounds (Tulp, Olie, & Hutzinger, 1977).
2. Synthesis of Novel Ligands for NMDA Receptors
Research has been conducted on the synthesis of novel ligands for NMDA receptors, which are important in neurological studies. For instance, derivatives of diphenylpropylamine NMDA receptor antagonists have been synthesized, which is representative of the broader category of compounds including this compound (Moe et al., 1998).
3. Separation Techniques in Analytical Chemistry
The compound has relevance in analytical chemistry, particularly in separation techniques. For example, research has been done on the separation of flunarizine hydrochloride and its degradation products using micellar liquid chromatography, demonstrating the application of such compounds in chemical analysis (El-Sherbiny et al., 2005).
4. Enantiomeric Separation
The compound is also significant in the field of chiral discrimination and enantiomeric separation. Research has been conducted on the separation of enantiomers of similar compounds on stationary phases, highlighting its importance in stereochemical studies (Bereznitski et al., 2002).
5. Neurokinin-1 Receptor Antagonists
In pharmaceutical research, such compounds are explored as neurokinin-1 receptor antagonists. This is exemplified by studies on compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which have applications in treatments for conditions like depression (Harrison et al., 2001).
6. Photoredox Catalysis in Organic Chemistry
The compound has applications in organic chemistry, especially in the field of photoredox catalysis. Research focuses on developing new protocols for tri- and difluoromethylation of various skeletons, a process in which compounds like this compound could play a role (Koike & Akita, 2016).
7. Fluorine-Containing Polyimides
The compound is relevant in material science, particularly in the synthesis of fluorine-containing polyimides. These polyimides, synthesized from similar fluorinated aromatic diamines, exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Yin et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-6-2-1-5(4-12)7(3-6)13-8(10)11;/h1-3,8H,4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWFYWTUXLSOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

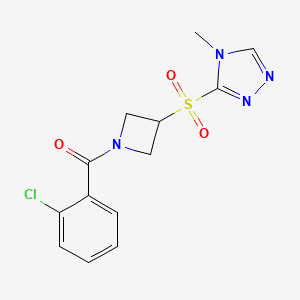
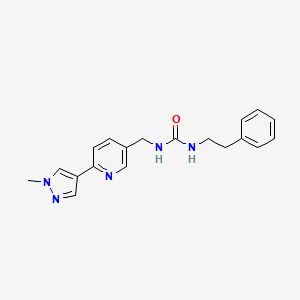
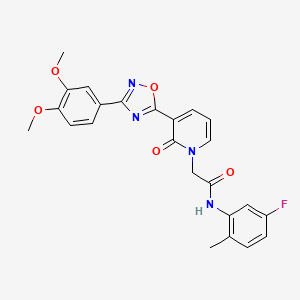
![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2687798.png)

![tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2687802.png)
![N-(3-Methyl-1-prop-2-enoylpiperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2687803.png)

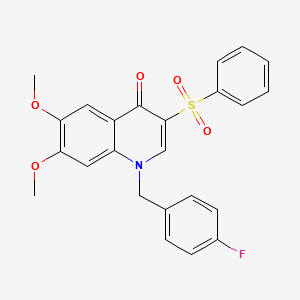
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2687811.png)
![2-(ethylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2687812.png)
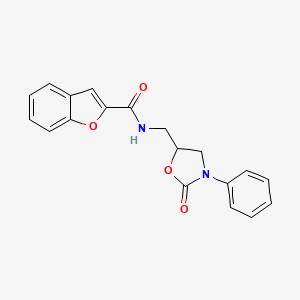

![2,2,2-Trifluoroethyl N-[oxan-4-yl(thiophen-2-yl)methyl]carbamate](/img/structure/B2687815.png)